2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Lipophilicity Drug design Physicochemical properties

Researchers developing kinase inhibitors often face regioisomer misidentification, leading to off-target effects. This 2-methoxy-substituted pyrrolo[2,3-d]pyrimidine (LogP 0.97, TPSA 50.8 Ų) is the correct regioisomer for HPK1/Mps1 kinase programs. - Enables selective engagement of HPK1 (immuno-oncology) and Mps1 (breast cancer) targets. - 2-OMe improves membrane permeability by 0.45 LogP units vs. unsubstituted core. - Multi-gram lots available; ship within 5 days.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 148214-62-4
Cat. No. B128779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine
CAS148214-62-4
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=NC=C2C=CNC2=N1
InChIInChI=1S/C7H7N3O/c1-11-7-9-4-5-2-3-8-6(5)10-7/h2-4H,1H3,(H,8,9,10)
InChIKeyWHKREDGGELKXFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine as a Key Kinase Inhibitor Building Block


2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic building block featuring a pyrrolopyrimidine core with a methoxy substituent at the 2-position [1]. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of kinase inhibitors and nucleoside analogs [1]. The compound is characterized by a molecular weight of 149.15 g/mol, a calculated LogP of 0.96650, and a topological polar surface area of 50.8 Ų [2].

Kinase inhibitor synthesis building block with 2-methoxy substitution
HPK1/Mps1 inhibitor lead optimization programs
Improved solubility and lipophilicity for intracellular target engagement studies

Scaffold Specificity of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine


The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, but its biological activity and selectivity are highly sensitive to substituent position and identity [1]. Substitution at the 2-position, as in 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, enables functionalization that can modulate kinase selectivity profiles, whereas substitution at the 4-position (e.g., 4-amino derivatives) or the 7-position yields distinct target engagement [1]. The methoxy group at the 2-position contributes to improved solubility and metabolic stability, making it a valuable intermediate for specific kinase inhibitor programs, but this does not translate to interchangeable use with other pyrrolopyrimidine regioisomers [2].

Regioisomer profile

4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives target JAK kinases; the 2-methoxy scaffold is associated with HPK1/Mps1 selectivity. Direct substitution may shift kinase target engagement.

Synthetic route divergence

2-methoxy intermediate requires 2-chloro precursor, which may have different commercial availability and lead time compared to the more common 4-chloro analog.

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage Over Unsubstituted Core

The 2-methoxy substitution increases lipophilicity compared to the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine core. The target compound has a calculated LogP of 0.96650, while the unsubstituted core has a LogP of 0.5159595 [1][2]. This difference of 0.45 log units translates to approximately a 2.8-fold increase in partition coefficient, which can influence membrane permeability and oral absorption potential [1].

Lipophilicity advantage
Cross-study comparable
LogP: 0.97 (2-methoxy) vs 0.52 (unsubstituted core)
+0.45 log units (~2.8× partition coefficient)
Supports lipophilicity-guided building block selection
Calculated values; may influence permeability screening
Lipophilicity Drug design Physicochemical properties

Kinase Selectivity: HPK1/Mps1 vs 4-Amino Derivatives

Derivatives based on the 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) and Monopolar Spindle Kinase 1 (Mps1), with IC50 values in the nanomolar range [1][2]. In contrast, 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives are typically optimized for JAK family kinases (JAK1, JAK2, JAK3) with high selectivity, as exemplified by compound 12a (JAK1 IC50 = 12.6 nM) and compound 9a (JAK3 IC50 = 0.29 nM) [3][4]. This demonstrates that the substitution position fundamentally alters kinase selectivity profiles, preventing functional interchangeability.

Kinase selectivity
Class-level inference
2-methoxy derivatives: HPK1/Mps1 (nanomolar range)
4-amino derivatives: JAK1 (IC50 12.6 nM), JAK3 (0.29 nM)
Substitution position dictates kinase target family
Derivative data; scaffold does not guarantee selectivity
Kinase inhibition HPK1 Mps1 Immuno-oncology

Synthetic Route: 2-Methoxy vs 4-Methoxy Isomer

The 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine is prepared by reacting 2-chloro-7H-pyrrolo[2,3-d]pyrimidine with sodium hydroxide in methanol, as described in US Patent 08912204B2 [1]. This method provides a straightforward, scalable route to the 2-methoxy derivative, whereas the 4-methoxy isomer is prepared analogously from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [1]. The chloro precursors exhibit distinct reactivity and availability, with 4-chloro derivatives being more common in commercial catalogs [2].

Synthetic route
Cross-study comparable
2-chloro-7H-pyrrolo[2,3-d]pyrimidine + NaOH/MeOH → 2-methoxy derivative
4-chloro-7H-pyrrolo[2,3-d]pyrimidine + NaOH/MeOH → 4-methoxy isomer
Precursor availability may affect procurement workflow
Patent US8912204B2; 4-chloro precursor more common
Synthesis Scalability Process chemistry

Hydrogen Bonding and Polar Surface Area Differences

The 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine has a topological polar surface area (TPSA) of 50.8 Ų and 4 hydrogen bond acceptors [1]. The unsubstituted 7H-pyrrolo[2,3-d]pyrimidine core has a TPSA of approximately 41.6 Ų and only 2 hydrogen bond acceptors [2]. The increased TPSA and H-bond acceptor count in the 2-methoxy derivative enhances aqueous solubility and influences drug-likeness properties, which are critical parameters in lead optimization [1].

Polar surface area & H-bonding
Cross-study comparable
TPSA: 50.8 Ų (2-methoxy) vs 41.6 Ų (unsubstituted)
H-bond acceptors: 4 vs 2
Polarity profile supports drug-likeness assessment
Calculated parameters; may guide oral candidate design
Hydrogen bonding Polar surface area Drug-likeness

Recommended Applications for 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine


HPK1/Mps1 Inhibitor Lead Optimization in Immuno-Oncology

Derivatives of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine have demonstrated potent inhibition of HPK1 and Mps1 kinases, which are validated targets for enhancing T-cell immune responses and treating breast cancer, respectively [1][2]. The scaffold's 2-methoxy substitution enables specific engagement of these kinases, whereas 4-amino analogs preferentially target JAK family kinases. Procurement of the correct regioisomer is essential for maintaining on-target activity in these therapeutic programs.

Oral Drug Candidates with Enhanced Lipophilicity

The 2-methoxy derivative exhibits a LogP of 0.96650, which is 0.45 units higher than the unsubstituted core [3][4]. This increased lipophilicity improves membrane permeability, making the compound a suitable building block for oral drug candidates targeting intracellular kinases. The balance between TPSA (50.8 Ų) and LogP positions it favorably within drug-like chemical space for orally bioavailable therapeutics.

Synthesis of N(9)-Functionalized 7-Deazapurine Analogs

The 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine serves as a key intermediate in the synthesis of N(9)-functionalized 7-deazapurines, which are important nucleoside analogs with antiviral and anticancer activities [5]. The methoxy group at the 2-position can be further derivatized or act as a directing group in regioselective alkylation reactions, as demonstrated in the preparation of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid [5].

Covalent Kinase Inhibitors Targeting Cysteine Residues

The pyrrolo[2,3-d]pyrimidine scaffold functionalized at the 2-position has been utilized in the design of covalent kinase inhibitors targeting cysteine residues [6]. The methoxy group can be replaced with electrophilic warheads to form irreversible inhibitors, a strategy that has been successfully applied to JAK3 (Cys909) and other kinases. The 2-position functionalization provides a versatile handle for installing covalent binding moieties without disrupting the core hinge-binding interactions.

Application
Selection Property
Validation Focus
HPK1/Mps1 inhibitor lead optimization research
2-methoxy scaffold for HPK1/Mps1 target engagement
Kinase selectivity profiling
Oral bioavailability research for kinase inhibitor candidates
Lipophilicity and polarity balance
Permeability and solubility assays
7-deazapurine nucleoside analog synthesis
2-methoxy as directing/alkylation handle
Regioselective N(9)-functionalization
Covalent kinase inhibitor design
2-position warhead installation
Irreversible target engagement confirmation

Technical Documentation Hub

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